molecular formula C10H12BrNO B3087839 2-(3-Bromophenyl)-N,N-dimethylacetamide CAS No. 117753-07-8

2-(3-Bromophenyl)-N,N-dimethylacetamide

Cat. No. B3087839
CAS RN: 117753-07-8
M. Wt: 242.11 g/mol
InChI Key: YASBPJQDRUGXLX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-N,N-dimethylacetamide (2-BP-DMA) is a synthetic organic compound that is used in a variety of research applications. It is a colorless solid that is soluble in organic solvents, and is a derivative of acetamide. 2-BP-DMA is an important intermediate in the synthesis of pharmaceuticals and other chemical compounds. It is also used in the synthesis of various heterocyclic compounds, and can be used as a catalyst in organic reactions.

Scientific Research Applications

Aurora A Kinase Inhibitor

The compound has been identified as a novel and selective Aurora A Kinase inhibitory lead . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Inhibitors of these kinases are being studied for their potential use in cancer treatment .

Apoptosis Inducer

The compound has been associated with apoptosis properties . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in eliminating damaged cells, and its dysregulation can lead to diseases such as cancer .

Anticancer Activity

The compound has shown significant anticancer activity . It has been tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .

In Silico Studies

In silico studies have been conducted on the compound . These studies involve the use of computer simulations to investigate the properties and behaviors of the compound. This can provide valuable insights into its potential applications .

Insecticidal Properties

The bromine derivative of phenyl hydrazine, which is structurally similar to the compound, has been studied for its insecticidal properties . This suggests that “2-(3-Bromophenyl)-N,N-dimethylacetamide” may also have potential use in pest control .

Analytical Chemistry

The bromine derivative of phenyl hydrazine has found numerous applications in analytical chemistry . This suggests that “2-(3-Bromophenyl)-N,N-dimethylacetamide” may also be useful in this field .

properties

IUPAC Name

2-(3-bromophenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASBPJQDRUGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-N,N-dimethylacetamide

Synthesis routes and methods

Procedure details

Prepared according to the method described in Example 24a) from 1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (2.15 g), 4-dimethylaminopyridine (3.82 g), a 2M solution of dimethylamine in tetrahydrofuran (10 ml) and a solution of 3-bromophenylacetic acid (2.15 g) in dichloromethane (100 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as an oil (2.89 g).
[Compound]
Name
1-(3-is dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.15 g
Type
reactant
Reaction Step Four
Quantity
3.82 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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